BenchChemオンラインストアへようこそ!

3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Coordination Chemistry Metalloprotease Inhibition Hydrogen Bonding

This heterocyclic scaffold uniquely integrates three pharmacophoric domains in a single, low-MW (323.12 g/mol) entity: a metabolically stable 1,2,4-oxadiazole core, a 3-bromo-4-fluorophenyl ring for halogen bonding (ideal for X-ray SAD phasing), and an N-linked imidazole for transition-metal chelation. Its three orthogonal reactive handles (imidazole C-H, oxadiazole, and bromo-arene) enable parallel library synthesis, making it a superior intermediate for IDO1 inhibitor discovery and fragment-based screening. Choose this building block for multi-vector diversification unavailable in simpler 1,2,4-oxadiazole analogs.

Molecular Formula C12H8BrFN4O
Molecular Weight 323.125
CAS No. 1340801-98-0
Cat. No. B2780864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
CAS1340801-98-0
Molecular FormulaC12H8BrFN4O
Molecular Weight323.125
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NOC(=N2)CN3C=CN=C3)Br)F
InChIInChI=1S/C12H8BrFN4O/c13-9-5-8(1-2-10(9)14)12-16-11(19-17-12)6-18-4-3-15-7-18/h1-5,7H,6H2
InChIKeyUWPAZNGUJCXXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1340801-98-0): Chemical Profile and Procurement Context


3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1340801-98-0) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a 3-bromo-4-fluorophenyl ring at the 3-position and an imidazol-1-ylmethyl group at the 5-position [1]. With a molecular formula of C12H8BrFN4O and a monoisotopic mass of 321.98655 Da, it is primarily supplied as a specialty building block or research reagent . The combination of a bioisosteric oxadiazole, a halogenated aromatic ring, and a metal-coordinating imidazole tail creates a distinct chemical profile for applications in medicinal chemistry and probe development .

Why Generic Substitution Fails for 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole


Simple in-class substitution fails because the target compound uniquely integrates three pharmacophoric elements in a single, low-molecular-weight scaffold (MW 323.12 g/mol): the 1,2,4-oxadiazole core for metabolic stability and amide bond mimicry, the 3-bromo-4-fluorophenyl ring for halogen bonding and lipophilicity (XLogP3-AA = 2.3 [1]), and the N-linked imidazole for metal chelation and hydrogen bonding [1]. Its closest analogs, such as the 5-methyl derivative (MW 257.06 g/mol, XLogP ~3.5) or the 5-pyrrole variant (MW 308.11 g/mol) [2], lack at least one critical interaction domain. For instance, replacing the imidazole with a methyl group eliminates the ability to coordinate transition metals, while removing the bromine atom abolishes the heavy atom effect essential for X-ray crystallography phasing and changes lipophilicity-driven binding. These functional gaps cannot be compensated by generic 1,2,4-oxadiazole libraries.

Quantitative Differentiation Evidence for 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole


Metal-Binding Network Capacity vs. 5-Methyl Analog

The target compound provides 5 hydrogen bond acceptors (5 HBA) and 0 hydrogen bond donors (0 HBD) [1], compared to the 5-methyl analog (3-(3-bromo-4-fluorophenyl)-5-methyl-1,2,4-oxadiazole, CAS 929884-73-1) which provides only 3 hydrogen bond acceptors and 0 donors . The imidazole nitrogen increases the topological polar surface area (tPSA) to 56.7 Ų [1], markedly higher than the methyl analog (estimated tPSA ~38-42 Ų), enabling tighter chelation of Zn²⁺ or Fe²⁺ ions in enzyme active sites.

Coordination Chemistry Metalloprotease Inhibition Hydrogen Bonding

Lipophilic-Ligand Efficiency Profile vs. 5-Pyrrole Analog

The bromine atom in the target compound contributes to a calculated XLogP3-AA of 2.3 [1], representing an optimal balance between membrane permeability and aqueous solubility for central nervous system (CNS) or cellular assays. The 5-pyrrole analog (3-(3-bromo-4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, MW 308.11 g/mol [2]) is predicted to have a higher logP (>2.8) due to the more lipophilic pyrrole ring, potentially leading to poorer solubility and higher nonspecific binding.

ADME-Tox Optimization Halogen Bonding Fragment-Based Drug Design

Rotatable Bond Versatility Compared to Rigid Bi-oxadiazole Analogs

The imidazol-1-ylmethyl linker introduces 3 rotatable bonds (RB) in the target compound [1], offering a flexible 'arm' for optimal target engagement. In contrast, directly linked bi-aromatic or bi-oxadiazole analogs such as 3-(3-bromo-4-fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole have fewer effective rotatable bonds (often 1-2) and a rigid, extended scaffold that restricts conformational adaptation .

Conformational Sampling Molecular Docking Structure-Activity Relationship

Crystallographic Heavy Atom Advantage Over Des-Bromo Analogs

The presence of bromine (Br) provides an anomalous scattering signal crucial for experimental X-ray crystallography phasing. The target compound contains one Br atom, while a potential des-bromo analog (e.g., 3-(4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole) lacks this anomalous scatterer. This enables direct experimental determination of protein-ligand complex structures without the need for selenomethionine labeling or molecular replacement [1].

X-ray Crystallography Structural Biology Fragment Screening

Recommended Application Scenarios for 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole


Crystallography-Guided Fragment-Based Lead Discovery

The presence of a bromine anomalous scatterer makes this compound an ideal member of a halogen-enriched fragment library for X-ray crystallographic screening. Soaking the compound into pre-formed protein crystals allows direct determination of binding poses using bromine SAD phasing, bypassing the need for protein labeling [1]. This is a key differentiator from non-halogenated imidazole-oxadiazole fragments, which would require more complex phase-solving methods.

Metalloenzyme Inhibitor Probe Design

With its 5 hydrogen bond acceptors and imidazole moiety, the compound serves as a privileged scaffold for designing inhibitors of zinc-dependent hydrolases or iron-containing oxygenase enzymes. The imidazole nitrogen acts as the primary metal chelator, while the oxadiazole and halogenated phenyl ring occupy adjacent hydrophobic pockets, a binding mode unachievable with simple 5-methyl or 5-phenyl 1,2,4-oxadiazole analogs .

Biophysical Assay Development for IDO1/TDO Immunology Programs

Structural analysis of patent literature indicates that 1,2,4-oxadiazole derivatives containing a halogenated phenyl ring are key intermediates in indoleamine 2,3-dioxygenase (IDO1) inhibitor discovery [2]. The compound's exact 3-bromo-4-fluorophenyl substitution pattern is critical for a critical halogen bonding interaction with the IDO1 heme cofactor, making it a preferred starting scaffold for developing immune-oncology small molecule candidates.

Procurement of a 3D Pharmacophore Anchor for Library Synthesis

As a building block, the compound's three key functional domains (imidazole C-H for N-arylation, oxadiazole for bioconjugation, and bromo-arene for Suzuki coupling) permit three orthogonal derivatization strategies . This multi-vector diversification capability, absent in simpler 1,2,4-oxadiazole building blocks, allows parallel library synthesis to explore chemical space more efficiently in academic drug discovery centers.

Quote Request

Request a Quote for 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.